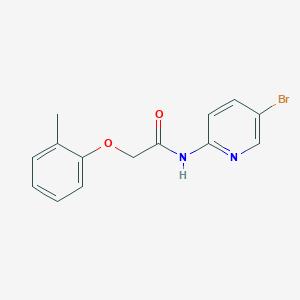![molecular formula C20H14N4O3S2 B3738929 N-1,3-thiazol-2-yl-3-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenoxy}benzamide](/img/structure/B3738929.png)
N-1,3-thiazol-2-yl-3-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenoxy}benzamide
Overview
Description
“N-1,3-thiazol-2-yl-3-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenoxy}benzamide” is a compound that contains thiazole moieties . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives involves several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems . The modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis
Thiazoles are planar, characterized by significant pi-electron delocalization, and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
The mechanism of action of thiazole derivatives can vary depending on their structure and the target they interact with. For instance, some thiazole derivatives have been shown to have antihyperalgesic effects and may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Future Directions
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-[4-(1,3-thiazol-2-ylcarbamoyl)phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S2/c25-17(23-19-21-8-10-28-19)13-4-6-15(7-5-13)27-16-3-1-2-14(12-16)18(26)24-20-22-9-11-29-20/h1-12H,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSCUYLXQVNGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B3738847.png)
![N-(4-acetylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3738861.png)
![4-ethoxy-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3738865.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B3738876.png)
![N-[3-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3738889.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3738895.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B3738900.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3738905.png)
![4-tert-butyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3738907.png)
![4-methoxy-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3738919.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3738937.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3738944.png)
![2-(2-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3738951.png)